![molecular formula C21H20N2O2 B6429096 2-(3-methylphenyl)-N-{[3-(pyridin-2-yloxy)phenyl]methyl}acetamide CAS No. 1706169-59-6](/img/structure/B6429096.png)

2-(3-methylphenyl)-N-{[3-(pyridin-2-yloxy)phenyl]methyl}acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

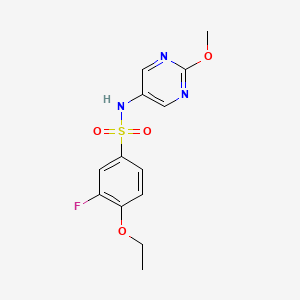

2-(3-methylphenyl)-N-{[3-(pyridin-2-yloxy)phenyl]methyl}acetamide, commonly referred to as MPA, is an organic compound used in a variety of scientific research applications. MPA is an important building block in organic synthesis, and can be used to create a variety of organic and inorganic compounds. It is also used in the synthesis of drugs, pesticides, and other compounds. MPA has a wide range of biochemical and physiological effects, and has been studied extensively in the laboratory.

Applications De Recherche Scientifique

MPA has a variety of scientific research applications. It has been used in the synthesis of drugs, pesticides, and other compounds. It has also been used as a starting material for the synthesis of a variety of organic and inorganic compounds. In addition, MPA has been used in the synthesis of peptides and proteins, as well as in the study of enzyme kinetics and protein-ligand interactions.

Mécanisme D'action

Target of Action

The primary target of F6443-5506 is myosin , a contractile protein found in the fast muscle fibers . These fibers are particularly susceptible to damage in conditions such as Duchenne and Becker muscular dystrophies .

Mode of Action

F6443-5506 acts by modulating myosin in fast muscle fibers . By interacting with myosin, F6443-5506 reduces the stress experienced by these fibers during muscle contraction . This protective effect allows the muscle to function without incurring damage .

Biochemical Pathways

The compound’s interaction with myosin suggests it may influence pathways related to muscle contraction and stress response .

Pharmacokinetics

It is generally understood that the compound’s adme (absorption, distribution, metabolism, and excretion) properties would significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The modulation of myosin by F6443-5506 results in a decrease in muscle fiber stress, which in turn prevents damage to the muscle . This protective effect is particularly beneficial in conditions where fast muscle fibers are prone to damage, such as Duchenne and Becker muscular dystrophies .

Action Environment

The action, efficacy, and stability of F6443-5506 can be influenced by various environmental factors. These may include the physiological state of the patient, the presence of other medications, and specific genetic factors. Detailed studies on these aspects are yet to be conducted .

Avantages Et Limitations Des Expériences En Laboratoire

MPA is a versatile compound that can be used in a variety of scientific experiments. It has a wide range of biochemical and physiological effects, and is relatively easy to synthesize in large quantities. However, MPA is also a relatively unstable compound, and its effects can be difficult to reproduce in the laboratory. In addition, MPA is a relatively toxic compound, and should be handled with caution in the laboratory.

Orientations Futures

There are a number of potential future directions for research involving MPA. One potential area of research is the development of new methods of synthesis for MPA. Other potential areas of research include the development of new applications for MPA, such as the synthesis of drugs, pesticides, and other compounds. Additionally, further research into the biochemical and physiological effects of MPA could lead to new treatments for a variety of diseases. Finally, further research into the stability and toxicity of MPA could lead to new safety protocols for handling the compound in the laboratory.

Méthodes De Synthèse

MPA can be synthesized through a variety of methods. One of the most common methods is the condensation reaction between 3-methylphenol and 3-pyridin-2-yloxybenzaldehyde. This reaction is catalyzed by an acid, such as sulfuric acid, and produces MPA as the product. This reaction is highly efficient and can be used to synthesize MPA in large quantities. Other methods of synthesis, such as the reaction between 3-methylphenol and 3-pyridin-2-yloxybenzyl chloride, can also be used to synthesize MPA.

Propriétés

IUPAC Name |

2-(3-methylphenyl)-N-[(3-pyridin-2-yloxyphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2/c1-16-6-4-7-17(12-16)14-20(24)23-15-18-8-5-9-19(13-18)25-21-10-2-3-11-22-21/h2-13H,14-15H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVOSEUCKQXVVDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(pyridin-2-yloxy)benzyl)-2-(m-tolyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorobenzenesulfonyl)-1-[4-(trifluoromethyl)benzenesulfonyl]pyrrolidine](/img/structure/B6429019.png)

![3-(4-chlorobenzenesulfonyl)-1-({4'-fluoro-[1,1'-biphenyl]-4-yl}sulfonyl)pyrrolidine](/img/structure/B6429047.png)

![1-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]-3-(4-chlorobenzenesulfonyl)pyrrolidine](/img/structure/B6429052.png)

![2-(1H-1,3-benzodiazol-1-yl)-1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B6429066.png)

![methyl 2-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]benzoate](/img/structure/B6429073.png)

![1-[(2-chlorophenyl)methanesulfonyl]-3-(4-methoxybenzenesulfonyl)azetidine](/img/structure/B6429089.png)

![3-[3-(4-chlorobenzenesulfonyl)azetidine-1-carbonyl]-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B6429091.png)

![5-(furan-2-yl)-N-{[2-(thiophen-3-yl)phenyl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B6429104.png)

![N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-4-(thiophen-3-yl)benzamide](/img/structure/B6429107.png)

![N-[2-(dimethylamino)pyrimidin-5-yl]-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B6429120.png)

![N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]acetamide](/img/structure/B6429127.png)